molecular formula C5H10OS B1435820 3-(Methylsulfanyl)cyclobutan-1-ol CAS No. 2059911-31-6

3-(Methylsulfanyl)cyclobutan-1-ol

Cat. No. B1435820
M. Wt: 118.2 g/mol
InChI Key: KOFROXSEJKSZDG-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)cyclobutan-1-ol is a cyclic compound that has been synthesized for its potential applications in scientific research. This compound is a member of the cyclobutanone family and has been shown to have unique biochemical and physiological effects. In

Scientific Research Applications

  • Synthesis of α-Methylene-γ-Butyrolactones : A study by Fujiwara, Morita, & Takeda (1989) describes the use of a cyclobutanol derivative, similar to 3-(Methylsulfanyl)cyclobutan-1-ol, in the synthesis of α-methylene-γ-butyrolactones. This process involves treating cyclobutanol with Grignard reagent or aryllithium, followed by several chemical treatments to yield the final product.

  • Preparation of Pyrimidine Derivatives : Frieden et al. (1998) have demonstrated the synthesis of 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine, and -cytosine using a related cyclobutanol compound Frieden, Giraud, Reese, & Song (1998). This involves a cycloaddition reaction followed by a series of transformations to achieve the final pyrimidine derivatives.

  • Chromene Synthesis : A study by Bernard et al. (2004) explores the use of cyclobutanols in the synthesis of chromenes, a class of organic compounds. One of the cyclobutanols was used as a precursor in synthesizing capsorubin, a carotenoid pigment Bernard, Floris, Frongia, Piras, & Secci (2004).

  • Formation of Cyclobutane Carboxylic Acids : Gaoni (1988) describes the synthesis of α-amino cyclobutane carboxylic acids, using 1-(arylsulfonyl) bicyclobutanes, which can be related to 3-(Methylsulfanyl)cyclobutan-1-ol in structural aspects Gaoni (1988).

  • Preparation of Bicyclo[2.1.1]hexanes : Gaoni (1989) also conducted research on new 3-substituted bicyclobutanes and their reactions, which can be parallel to the reactions of 3-(Methylsulfanyl)cyclobutan-1-ol Gaoni (1989).

  • Synthesis of Tetrahydrodibenzofuran : Yamashita et al. (2004) explored the stereoconvergent transformation of benzo[b]cyclobuta[d]pyrans to tetrahydrodibenzofuran-4-ols, a method potentially applicable to compounds like 3-(Methylsulfanyl)cyclobutan-1-ol Yamashita, Inaba, Shimizu, Kawasaki, & Ohta (2004).

  • Formation of Cyclobutanone and Cyclobutanol : Roberts & Sauer (1949) investigated methods for preparing cyclobutanone and cyclobutanol from methylenecyclobutane, which can offer insights into the chemistry of 3-(Methylsulfanyl)cyclobutan-1-ol Roberts & Sauer (1949).

  • Cycloaddition Reactions of Cyclobutenes : Niwayama & Houk (1992) synthesized methyl 3-formylcyclobutene-3-carboxylate and studied its thermolysis, which relates to the chemical behavior of cyclobutanol derivatives Niwayama & Houk (1992).

properties

IUPAC Name

3-methylsulfanylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFROXSEJKSZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfanyl)cyclobutan-1-ol

CAS RN

1935995-41-7
Record name 3-(methylsulfanyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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